A Technical Guide to 2-Ethylhexyl 2,2-Dimethylpropanoate: Properties, Synthesis, and Pharmaceutical Applications
A Technical Guide to 2-Ethylhexyl 2,2-Dimethylpropanoate: Properties, Synthesis, and Pharmaceutical Applications
Abstract: This document provides a comprehensive technical overview of 2-ethylhexyl 2,2-dimethylpropanoate, an ester with significant utility in various industrial and pharmaceutical applications. The guide covers its precise chemical identity according to IUPAC nomenclature, details its key physicochemical properties, presents a robust methodology for its synthesis, and explores its functional roles, particularly as an excipient in drug formulation. The content is structured to deliver actionable insights for researchers, chemists, and formulation scientists, emphasizing the causal relationships between the molecule's structure and its practical applications. All data and protocols are substantiated with references to authoritative sources to ensure scientific integrity.
Chemical Identity and Nomenclature
The compound is an ester formed from the reaction of 2-ethylhexanol and 2,2-dimethylpropanoic acid (commonly known as pivalic acid).
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IUPAC Name : The correct and preferred IUPAC name for this molecule is 2-ethylhexyl 2,2-dimethylpropanoate [1].
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Synonyms : It is also widely known by other names, including 2-ethylhexyl pivalate, pivalic acid 2-ethylhexyl ester, and propanoic acid, 2,2-dimethyl-, 2-ethylhexyl ester[1][2].
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CAS Number : The Chemical Abstracts Service registry number for this compound is 16387-18-1 [1].
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Molecular Weight : 214.34 g/mol [1].
The chemical structure is characterized by a branched 2-ethylhexyl alcohol moiety and a sterically hindered tert-butyl group from the pivalic acid moiety. This unique structure is directly responsible for its distinctive physical and chemical properties.
Chemical Structure of 2-Ethylhexyl 2,2-Dimethylpropanoate
Physicochemical Properties
The utility of 2-ethylhexyl 2,2-dimethylpropanoate in pharmaceutical formulations is dictated by its physical properties, which impart desirable characteristics such as texture, spreadability, and solvency. The branched alkyl chain and the bulky t-butyl group create a molecule that is liquid at room temperature, chemically stable, and highly lipophilic.
A summary of its key physicochemical data is presented below:
| Property | Value | Source(s) |
| Appearance | Colorless clear liquid | [4] |
| Boiling Point | 229.6 °C at 760 mmHg | [2] |
| Density | 0.867 g/cm³ | [2] |
| Flash Point | 95.1 °C | [2] |
| Vapor Pressure | 0.0691 mmHg at 25 °C | [2] |
| logP (o/w) | 4.6 (Predicted) | [1][3] |
| Water Solubility | Very low (estimated at 13.52 mg/L at 25°C) | [4] |
| Solubility | Soluble in alcohol and other organic solvents | [4] |
The high LogP value indicates strong lipophilicity, making it an excellent solvent for many poorly water-soluble active pharmaceutical ingredients (APIs). Its low vapor pressure and high flash point contribute to its stability and safety in handling and formulation processes.
Synthesis and Manufacturing
The primary industrial synthesis route for 2-ethylhexyl 2,2-dimethylpropanoate is the Fischer-Speier esterification of 2-ethylhexanol with 2,2-dimethylpropanoic acid, typically using a strong acid catalyst.
Reaction Principle
The esterification is a reversible condensation reaction. To drive the reaction toward the product side and achieve high yields, the water formed as a byproduct must be continuously removed from the reaction mixture, in accordance with Le Châtelier's principle. This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a self-validating system for synthesizing high-purity 2-ethylhexyl 2,2-dimethylpropanoate.
Materials:
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2-Ethylhexanol (1.0 eq)
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2,2-Dimethylpropanoic acid (pivalic acid) (1.1 eq)
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p-Toluenesulfonic acid (p-TSA) (0.02 eq, catalyst)
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Toluene (solvent, for azeotropic water removal)
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5% Sodium bicarbonate (NaHCO₃) solution
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Saturated sodium chloride (NaCl) solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, rotary evaporator.
Methodology:
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Reaction Setup : Equip a 500 mL round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.
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Charging Reactants : Charge the flask with 2-ethylhexanol (e.g., 65.1 g, 0.5 mol), 2,2-dimethylpropanoic acid (56.2 g, 0.55 mol), p-toluenesulfonic acid (1.9 g, 0.01 mol), and toluene (150 mL).
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Rationale: A slight excess of the carboxylic acid is used to ensure complete conversion of the more valuable alcohol. p-TSA is a cost-effective and efficient acid catalyst for this transformation[5]. Toluene serves as both a solvent and an azeotroping agent to remove water.
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Esterification : Heat the mixture to reflux (approx. 110-120 °C). Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-6 hours). The theoretical amount of water for this scale is 9.0 mL.
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Workup - Neutralization : Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with:
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100 mL of deionized water.
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100 mL of 5% NaHCO₃ solution (repeat until effervescence ceases) to neutralize the p-TSA catalyst and remove excess pivalic acid.
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100 mL of brine to break any emulsions and remove residual water.
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Rationale: This aqueous workup is critical for removing the acid catalyst and unreacted starting material, which could compromise the purity and stability of the final product.
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Drying and Solvent Removal : Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
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Purification (Optional) : For very high purity, the crude ester can be purified by vacuum distillation.
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Characterization : Confirm the product's identity and purity using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis of 2-ethylhexyl 2,2-dimethylpropanoate.
Applications in Pharmaceutical Sciences
The unique combination of branched-chain structure, high lipophilicity, and low viscosity makes 2-ethylhexyl 2,2-dimethylpropanoate a valuable excipient in pharmaceutical, particularly in topical and transdermal drug delivery systems.
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Emollient : In creams, lotions, and ointments, it acts as an emollient, providing a light, non-greasy feel and improving the spreadability of the formulation on the skin[1][6]. The branched structure prevents the close packing of molecules that can lead to a waxy or heavy texture, a common issue with linear esters like hexyl pivalate[4].
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Solvent for APIs : Its non-polar nature makes it an effective solvent for lipophilic APIs, enhancing their solubility and promoting uniform distribution within a semi-solid base. This is crucial for ensuring consistent dosing and bioavailability in topical products.
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Viscosity Modifier : It can be used to reduce the viscosity of thick formulations, improving their flow properties and making them easier to dispense and apply.
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Plasticizer : While less common in pharmaceuticals, in other industries, related 2-ethylhexyl esters are used as plasticizers for polymers, for example in flexible PVC food film[7]. This property can be relevant in the development of certain polymer-based drug delivery systems like patches or films.
The rationale for its selection over other esters often lies in its superior sensory profile (light feel), excellent chemical stability due to the sterically hindered ester group, and favorable safety profile.
Safety and Toxicological Profile
For any excipient, a thorough understanding of its safety is paramount for drug development professionals.
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General Toxicity : 2-Ethylhexyl esters of fatty acids are generally considered to have low acute oral and dermal toxicity[8].
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Irritation and Sensitization : Based on data for structurally similar esters like 2-ethylhexyl palmitate, the compound is not expected to be a skin or eye irritant, nor a skin sensitizer under normal use conditions[9][10].
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GHS Classification : According to depositor-supplied information to the European Chemicals Agency (ECHA), the substance does not meet the criteria for GHS hazard classification[1].
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Metabolism : A key consideration for 2-ethylhexyl esters is their potential for hydrolysis in the body to 2-ethylhexanol (2-EH) and the corresponding carboxylic acid. 2-EH itself has been reported to cause developmental toxicity in animal studies at certain doses[8]. Therefore, risk assessments must consider the potential systemic exposure to this metabolite, especially in formulations designed for high absorption or long-term use[8].
It is essential for formulators to consult the latest Material Safety Data Sheet (MSDS) and regulatory assessments when incorporating this excipient into a drug product.
Conclusion
2-Ethylhexyl 2,2-dimethylpropanoate is a well-defined chemical entity with a valuable profile for pharmaceutical applications. Its IUPAC name is unambiguous, and its physicochemical properties—stemming directly from its branched and sterically hindered structure—make it an excellent emollient and specialty solvent. The synthesis via Fischer esterification is a robust and scalable process. For drug development professionals, its primary utility lies in optimizing the aesthetics, stability, and API solubility of topical formulations. While it possesses a favorable safety profile, a scientific approach requires consideration of its hydrolysis products in comprehensive risk assessments. This guide provides the foundational knowledge necessary for the informed evaluation and application of this versatile excipient.
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